

# Core Properties of Propylene Glycol Methyl Ether

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## Compound of Interest

Compound Name: 1-Methoxy-2-propanol

Cat. No.: B031579

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PGME is a colorless liquid characterized by a mild, ethereal odor.<sup>[3][4]</sup> It is valued for its high solvency for a variety of resins and dyes, miscibility with water and many organic solvents, and a relatively fast evaporation rate.<sup>[5]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of PGME are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H10O2	[3][6]
Molecular Weight	90.12 g/mol	[3][6]
Appearance	Colorless, clear liquid	[3][4][7]
Odor	Ethereal, sweet	[3][7]
Boiling Point	118-120 °C	[7][8][9]
Melting Point	-96 to -97 °C	[8][9][10]
Flash Point	31-34 °C (closed cup)	[5]
Density	0.916-0.922 g/mL at 25 °C	[7][10]
Vapor Pressure	14.53 hPa at 25 °C	[5]
Vapor Density	3.11 (Air = 1)	[5]
Solubility in Water	Miscible	[2][9]
log P (Octanol-Water Partition Coefficient)	< 1	[10]
Autoignition Temperature	287 °C	[5]

## Exposure Limits

Occupational exposure limits have been established by various regulatory bodies to ensure workplace safety.

Regulatory Body	TWA (8-hour)	STEL (15-minute)	Reference
ACGIH	100 ppm	150 ppm	[11]
NIOSH REL	100 ppm (360 mg/m <sup>3</sup> )	150 ppm (540 mg/m <sup>3</sup> )	[12]
Safe Work Australia	100 ppm (369 mg/m <sup>3</sup> )	150 ppm (553 mg/m <sup>3</sup> )	[12]

## Toxicological Profile and Hazard Assessment

PGME generally exhibits low acute toxicity.[\[13\]](#)[\[14\]](#) The primary hazards are associated with its flammability and potential for central nervous system (CNS) depression at high vapor concentrations.[\[15\]](#)[\[16\]](#)

## Acute Toxicity Data

The following table summarizes the acute toxicity data for PGME.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>5,000 mg/kg	<a href="#">[13]</a>
LD50	Rabbit	Oral	1,840 mg/kg	<a href="#">[13]</a>
LD50	Rabbit	Dermal	13-14 g/kg	<a href="#">[13]</a>
LC50	Rat	Inhalation	>6,000 ppm (4 hours)	<a href="#">[13]</a>

## Irritation and Sensitization

- Skin Irritation: PGME is generally considered to be a mild skin irritant upon brief contact.[\[12\]](#)
- Eye Irritation: It is slightly irritating to the eyes.[\[9\]](#)[\[13\]](#)
- Skin Sensitization: PGME is not a skin sensitizer.[\[13\]](#)

## Specific Target Organ Toxicity

- Single Exposure: May cause drowsiness or dizziness and respiratory irritation.[\[6\]](#)[\[9\]](#)[\[15\]](#) High concentrations of vapor can lead to CNS depression, with symptoms such as headache, dizziness, and incoordination.[\[16\]](#)
- Repeated Exposure: No significant adverse effects were reported in repeated dose studies at non-irritating concentrations.[\[13\]](#)

## Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- Carcinogenicity: There is no evidence to suggest that PGME is carcinogenic.[4]
- Mutagenicity: Not classified as a mutagen.
- Reproductive Toxicity: No significant reproductive or developmental effects are expected, as its metabolism differs from other glycol ethers known to cause such effects.[14]

## Experimental Protocols for Hazard Assessment

The toxicological data for PGME are primarily derived from standardized studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

- Principle: The test aims to identify a dose that causes signs of toxicity without mortality, using a stepwise procedure with fixed dose levels (5, 50, 300, and 2000 mg/kg).[6] This approach avoids using lethality as the primary endpoint.[17]
- Methodology:
  - A "sighting study" is first conducted with a single animal to determine the appropriate starting dose for the main study.[17]
  - In the main study, groups of at least five animals of a single sex (typically female rats) are dosed at the selected fixed dose level.[6][17]
  - The substance is administered as a single oral dose via gavage.[6]
  - Animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[17] Body weight is recorded weekly.[6]
  - At the end of the observation period, all animals are subjected to a gross necropsy.[17]

## Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

- Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) to determine the extent of dermal reaction.[\[3\]](#)
- Methodology:
  - The test substance (0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm<sup>2</sup>) and covered with a gauze patch.[\[3\]](#)[\[15\]](#)
  - The exposure period is typically 4 hours.[\[3\]](#)
  - After exposure, the residual substance is removed.
  - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[18\]](#) Observations may continue for up to 14 days to assess the reversibility of any effects.[\[3\]](#)
  - Skin reactions are scored according to a standardized grading system.[\[18\]](#)

## Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

- Principle: A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.[\[19\]](#)
- Methodology:
  - The test substance is instilled into the conjunctival sac of one eye.[\[9\]](#)
  - The eyes are examined at 1, 24, 48, and 72 hours after application.[\[19\]](#)

- The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[9]
- The observation period should be sufficient to assess the reversibility of the effects.[19]

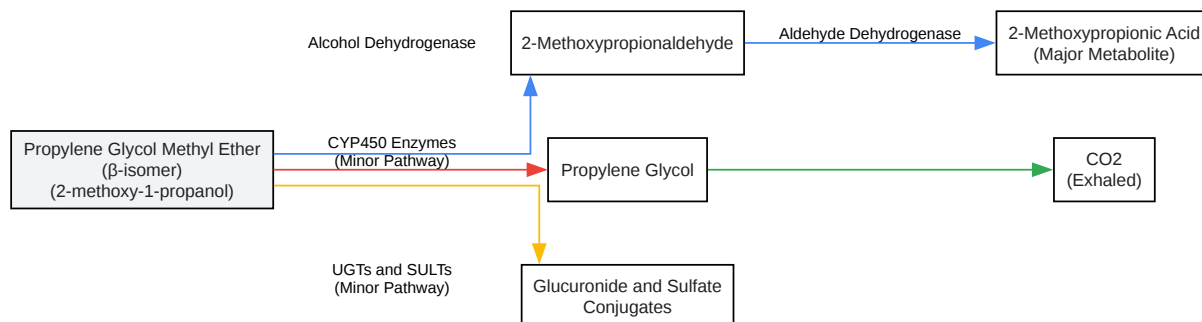
## Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline is used to determine the health hazards arising from short-term exposure to a substance via inhalation.[13]

- Principle: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period, and the toxic effects are observed. The guideline includes a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[8][13]
- Methodology:
  - The preferred species is the rat.[8]
  - Animals are exposed in inhalation chambers for a predetermined duration, typically 4 hours for the traditional LC50 test.[8][13]
  - At least three concentrations are typically used in the LC50 protocol.[8]
  - Animals are observed for at least 14 days post-exposure.[8]
  - Observations include changes in clinical signs, body weight, and mortality.[13] A gross necropsy is performed on all animals at the end of the study.[8]

## Metabolic Pathway

Commercial PGME is predominantly the alpha-isomer (**1-methoxy-2-propanol**), with a small percentage of the beta-isomer (2-methoxy-1-propanol).[14] The metabolism of the beta-isomer has been studied and is illustrated below. It is primarily metabolized via alcohol and aldehyde dehydrogenases to 2-methoxypropionic acid.[7] Minor pathways include metabolism to propylene glycol and the formation of glucuronide and sulfate conjugates.[7]



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